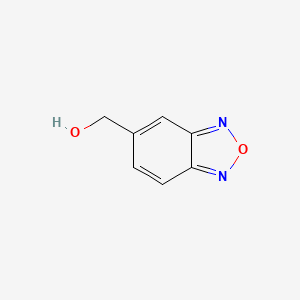

2,1,3-Benzoxadiazol-5-ylmethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,1,3-Benzoxadiazol-5-ylmethanol is a chemical compound with the molecular formula C7H6N2O2 It is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,1,3-Benzoxadiazol-5-ylmethanol involves the reaction of 2,1,3-benzoxadiazole with methanol. The reaction conditions can be adjusted based on the desired yield and purity of the product . Another approach involves the condensation reaction of 2-aminophenol with aromatic aldehydes in methanol, which provides high yields and is economically viable .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, with considerations for cost, efficiency, and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2,1,3-Benzoxadiazol-5-ylmethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoxadiazole carboxylic acids, while reduction can produce benzoxadiazole alcohols .

Aplicaciones Científicas De Investigación

2,1,3-Benzoxadiazol-5-ylmethanol has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2,1,3-Benzoxadiazol-5-ylmethanol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its participation in redox reactions. These interactions can influence various cellular processes, including signal transduction and gene expression .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2,1,3-Benzoxadiazol-5-ylmethanol include other benzoxadiazole derivatives, such as 2,1,3-benzoxadiazole-4-carboxylic acid and 2,1,3-benzoxadiazole-7-methanol .

Uniqueness

What sets this compound apart from its analogs is its unique combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .

Actividad Biológica

2,1,3-Benzoxadiazol-5-ylmethanol is a chemical compound with significant biological activity, primarily due to its interaction with various biomolecules and its potential applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

This compound has the molecular formula C7H6N2O2. It features a benzoxadiazole core structure, which is known for its photophysical properties, including strong fluorescence. The compound's structure allows it to participate in various biochemical reactions and interactions with proteins and enzymes.

Target Interactions

The compound interacts with several key biomolecules:

- Cytochrome P450 Enzymes : this compound has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and endogenous compounds.

- Cell Signaling Pathways : It modulates important signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

Fluorescence Properties

The compound exhibits strong solvent-dependent fluorescence emission, making it suitable for applications in biological imaging as a fluorophore. The fluorescence characteristics are influenced by the solvent environment, which can affect its stability and efficacy in cellular contexts .

Influence on Cell Function

Research indicates that this compound affects various cellular processes:

- Gene Expression : The compound modulates gene expression patterns that can lead to altered cellular responses.

- Cellular Metabolism : It influences metabolic pathways by interacting with enzymes involved in metabolic processes.

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound vary with dosage:

- Low Doses : Minimal adverse effects are observed at low concentrations.

- High Doses : Increased toxicity and adverse reactions occur at higher dosages.

Metabolic Pathways

The compound undergoes phase I and II metabolic reactions primarily mediated by cytochrome P450 enzymes. These metabolic pathways are crucial for determining the pharmacokinetics of the compound and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization that can influence its biological activity. This localization is often determined by targeting signals or post-translational modifications that direct the compound to specific organelles within cells.

Applications in Research and Medicine

This compound has several promising applications:

Medicinal Chemistry

Research is ongoing to evaluate its potential as a therapeutic agent with antimicrobial and anticancer properties. Its ability to interact with key biological targets suggests it could be developed into effective drugs .

Material Science

The compound is also utilized in developing materials with specific optical properties. Its strong fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

These case studies emphasize the versatility of this compound in both biological research and practical applications.

Propiedades

IUPAC Name |

2,1,3-benzoxadiazol-5-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIHJRXNWRCVOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379965 |

Source

|

| Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59660-56-9 |

Source

|

| Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.